molecular formula C19H21ClN4O3 B2791762 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide CAS No. 1171739-57-3

4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide

Cat. No.: B2791762
CAS No.: 1171739-57-3
M. Wt: 388.85
InChI Key: RYGNFILSIRFHNA-UHFFFAOYSA-N
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Description

4-Acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by a benzamide core substituted with an acetamido group and a urea-linked side chain terminating with a 4-chlorobenzyl moiety. This molecular architecture is common in compounds designed to modulate biological pathways, and similar substituted benzamides have been investigated for a range of activities . Research into analogous compounds indicates potential value in neuroscience . Substituted benzamide derivatives have been explored for the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and migraines . Furthermore, related structures have shown relevance in metabolic disease research, such as for diabetes, obesity, and dyslipidemia . The 4-chlorobenzyl group present in this compound is a pharmacophore frequently encountered in the development of bioactive molecules and has been utilized in the synthesis of C5a receptor antagonists for the research of inflammatory diseases . The mechanism of action for research compounds in this class is often multifaceted, potentially involving interactions with neurological receptors or enzymes, making it a candidate for various target-based assays . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-acetamido-N-[2-[(4-chlorophenyl)methylcarbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-13(25)24-17-8-4-15(5-9-17)18(26)21-10-11-22-19(27)23-12-14-2-6-16(20)7-3-14/h2-9H,10-12H2,1H3,(H,21,26)(H,24,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGNFILSIRFHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ureido Formation: The formation of the ureido group by reacting an isocyanate with an amine.

    Benzamide Formation: The final step involves the coupling of the ureido intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and ureido positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Substituents

The table below highlights critical structural differences between the target compound and its analogs:

Compound Name/ID Substituents/Modifications Molecular Weight (g/mol) Synthesis Yield (%) Biological Activity/Notes References
Target Compound 4-Acetamido, 4-chlorobenzyl ureidoethyl ~440 (estimated) N/A Bromodomain inhibitor
4-Acetamido-N-(3-aminopropyl)-3-((4-chlorobenzyl)oxy)benzamide (19) 3-((4-Chlorobenzyl)oxy), aminopropyl linker N/A N/A Selective bromodomain inhibitor
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Trifluoromethylphenyl, thiazole, piperazine 548.2 93.4 High-yield ureido-thiazole analog
4-Acetamido-N-(2-aminoethyl)-3-(benzyloxy)benzamide (7) Benzyloxy, aminoethyl linker N/A N/A Simplified benzamide analog
N-(4-(3-Phenylureido)phenyl)benzamide (6a–g) Phenylureido, chlorophenyl ~350–450 N/A ADMET-optimized derivatives
F779-0839 Benzimidazolyl, acetamido 398.46 N/A Available in limited quantities

Functional and Pharmacological Comparisons

  • Target vs. Compound 19: The target’s ureidoethyl linker may enhance flexibility and hydrogen-bonding capacity compared to the rigid aminopropyl linker in Compound 17. The 4-chlorobenzyl group in the target likely improves lipophilicity and membrane permeability relative to the 3-((4-chlorobenzyl)oxy) substituent in Compound 19, which introduces steric hindrance .
  • Target vs. However, their synthesis yields (89–93%) surpass typical benzamide derivatives, suggesting scalable production .
  • Target vs. ADMET-Optimized Analogs (6a–g) : The phenylureido derivatives in prioritize metabolic stability, as evidenced by ADMETLab 2.0 evaluations. The target’s 4-acetamido group may similarly reduce cytochrome P450 interactions, though its 4-chlorobenzyl moiety could increase hepatotoxicity risk .

Biological Activity

4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide is a synthetic compound that has garnered attention in the pharmaceutical and biochemical research fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an acetamido group, a ureido linkage, and a chlorobenzyl moiety. Its molecular formula is C18H22ClN3O2, and it has a molecular weight of 351.84 g/mol. The presence of the 4-chlorobenzyl group is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest it may inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may interact with specific enzymes, impacting metabolic pathways relevant to disease processes.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Target Interaction : It likely interacts with enzymes or receptors critical in cellular signaling pathways.
  • Cell Cycle Modulation : Evidence suggests that the compound may influence cell cycle regulation, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Table 1 summarizes key findings:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have assessed the compound's anticancer properties. Table 2 presents data on its effects on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25ROS generation

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study demonstrated significant tumor reduction in treated animals compared to controls, suggesting strong potential for therapeutic application.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Amide coupling : Reacting 4-acetamidobenzoic acid derivatives with ethylenediamine intermediates using coupling agents like EDC/HOBt .
  • Urea formation : Introducing the 4-chlorobenzyl group via reaction with 4-chlorobenzyl isocyanate under anhydrous conditions, often in DMF or THF .
  • Optimization : Yield and purity are improved by maintaining inert atmospheres (argon/nitrogen), precise temperature control (e.g., reflux at 80–100°C), and purification via column chromatography (e.g., ethyl acetate/cyclohexane/methanol gradients) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of acetamido, benzyl, and urea moieties (e.g., δ 7.3–8.1 ppm for aromatic protons, δ 2.1 ppm for acetyl methyl) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ = 384.4) and detects impurities .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns with formic acid modifiers) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assays?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, enzyme isoforms). Strategies include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC50_{50}) using both fluorescence-based and radiometric assays .
  • Structural Analog Testing : Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl analogs) to identify substituent-specific effects .
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and rule out off-target interactions .

Advanced: What experimental approaches elucidate the compound’s mechanism of action against biological targets?

Methodological Answer:
Mechanistic studies require:

  • Enzyme Kinetics : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots using purified enzymes (e.g., bromodomains or kinases) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., BD2 bromodomain) to identify hydrogen-bonding interactions with key residues like Asn160 .
  • Gene Expression Profiling : RNA-seq or qPCR to assess downstream effects on pathways like apoptosis or cell cycle regulation .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Pharmacokinetics : Administer the compound intravenously/orally to rodents and measure plasma concentration via LC-MS/MS. Key parameters: half-life (t1/2_{1/2}), bioavailability (F%), and tissue distribution .
  • Efficacy Models :
    • Cancer : Xenograft models (e.g., human leukemia in nude mice) with tumor volume monitoring and immunohistochemical analysis of proliferation markers .
    • Antimicrobial : Murine infection models with bacterial load quantification in organs .
  • Toxicity : Assess liver/kidney function via serum ALT, AST, and creatinine levels .

Advanced: How can researchers optimize the compound’s solubility and stability for in vitro and in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles via solvent evaporation .
  • Stability Testing : Conduct forced degradation studies under acidic/alkaline conditions (pH 1–12) and analyze degradation products by LC-MS .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, followed by enzymatic activation in target tissues .

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